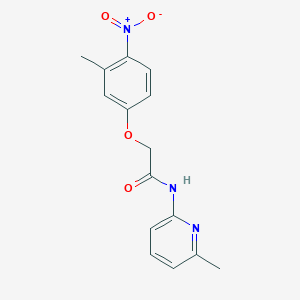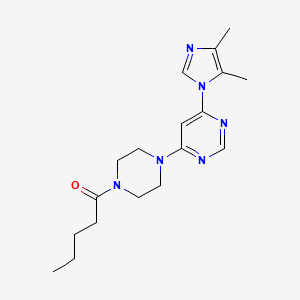![molecular formula C16H17N5 B5568698 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)
2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline is a useful research compound. Its molecular formula is C16H17N5 and its molecular weight is 279.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.14839556 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
GABAA Receptor Interaction
- Anticonvulsant and Anxiolytic Activity : Research on imidazo[1,5-a]quinoxaline derivatives, including compounds structurally related to 2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline, highlights their interaction with the gamma-aminobutyric acid A (GABAA)/benzodiazepine receptor complex. These compounds exhibit a range of efficacies, from inverse agonists to full agonists, and have demonstrated potential anticonvulsant and anxiolytic activity in animal models. Their pharmacokinetic profiles suggest good oral bioavailability and a reasonable half-life in rats, making them candidates for further exploration as therapeutic agents (Jacobsen et al., 1999).
Synthesis and Structural Analysis
- I2-Mediated Synthesis : A method for synthesizing benzo[4,5]imidazo[1,2-a]quinoxaline derivatives via an I2-mediated direct sp3 C–H amination reaction has been developed. This approach does not require transition metals, is scalable, and yields high product yields (Chen et al., 2020).
- Fluorescence Properties : Another study focused on the synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline from 2-amino-3-chloroquinoxaline and pyridine, leading to compounds that exhibited intense greenish-yellow fluorescence. Such properties could be utilized in the development of fluorescent probes for various applications (Tomoda et al., 1990).
Potential Therapeutic Applications
- Antitumor Activity : Compounds within the 2-(benzimidazol-2-yl)quinoxaline series, featuring pharmacophore groups like piperazine, piperidine, and morpholine, have shown promising activity against a range of cancer lines. Notably, certain derivatives exhibited selective cytotoxic effects against human lung adenocarcinoma cell lines, suggesting potential as anticancer agents (Mamedov et al., 2022).
Anion Sensing
- Charge Transfer Fluorescent Responses : Quinoxaline derivatives bearing imidazolium moieties have demonstrated strong binding to anions with unique charge-transfer fluorescent responses, particularly to pyrophosphate and acetate. Such compounds could be explored further for applications in anion sensing technologies (Singh et al., 2007).
作用機序
将来の方向性
The development of new drugs that overcome AMR problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, “2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and its derivatives could potentially be explored further in the development of new drugs.
特性
IUPAC Name |
2-[3-(1H-imidazol-2-yl)piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-6-14-13(5-1)19-10-15(20-14)21-9-3-4-12(11-21)16-17-7-8-18-16/h1-2,5-8,10,12H,3-4,9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNMQBBGBRPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)
![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)
![2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5568646.png)

![[1,2,5-trimethyl-4-(3-methylphenyl)piperidin-4-yl] propanoate](/img/structure/B5568659.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)


![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![1-[2-oxo-2-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B5568706.png)
![N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-phenoxyacetamide](/img/structure/B5568708.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)
